molecular formula C10H12N5Na2O7P B13151190 Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate

Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate

Cat. No.: B13151190
M. Wt: 391.19 g/mol
InChI Key: USBYYJXPHHBEDJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a purine base, an amino group, and a phosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the introduction of the amino group and the methoxyethoxy chain. The final step involves the phosphorylation of the compound to form the sodium salt.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential role in cellular processes and as a probe for biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.

    Industry: The compound is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): A key energy carrier in cells, similar in structure due to the presence of a purine base and phosphoryl groups.

    Guanosine Monophosphate (GMP): Another nucleotide with a purine base, used in various biochemical processes.

Uniqueness

Sodium 2-((2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethoxy)oxidophosphoryl)acetate is unique due to its specific combination of functional groups and its potential applications in diverse scientific fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12N5Na2O7P

Molecular Weight

391.19 g/mol

IUPAC Name

disodium;2-[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethoxy-oxidophosphoryl]acetate

InChI

InChI=1S/C10H14N5O7P.2Na/c11-10-13-8-7(9(18)14-10)12-4-15(8)5-21-1-2-22-23(19,20)3-6(16)17;;/h4H,1-3,5H2,(H,16,17)(H,19,20)(H3,11,13,14,18);;/q;2*+1/p-2

InChI Key

USBYYJXPHHBEDJ-UHFFFAOYSA-L

Canonical SMILES

C1=NC2=C(N1COCCOP(=O)(CC(=O)[O-])[O-])N=C(NC2=O)N.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.